N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves several steps, including the formation of intermediate compounds and the use of specific reagents and conditionsReaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Cyclopropyl 4-methoxyphenyl ketone: Another compound with a related structure, used in different chemical reactions and applications.
These comparisons highlight the unique features and potential advantages of this compound in various research and industrial contexts.
Properties
Molecular Formula |
C32H31N3O2S |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C32H31N3O2S/c1-3-37-26-18-14-24(15-19-26)33-31(38)30-29(23-12-16-25(36-2)17-13-23)27-11-7-8-20-34-28(21-35(30)32(27)34)22-9-5-4-6-10-22/h4-6,9-10,12-19,21H,3,7-8,11,20H2,1-2H3,(H,33,38) |
InChI Key |
DQWDMDIDEQLIRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)C5=CC=CC=C5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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